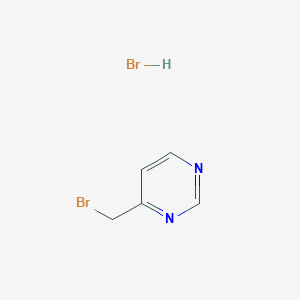

4-(Bromomethyl)pyrimidine hydrobromide

Descripción general

Descripción

4-(Bromomethyl)pyrimidine hydrobromide is a chemical compound that belongs to the class of substituted pyrimidines. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its reactivity, particularly in substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)pyrimidine hydrobromide can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, pyrimidine can be reacted with bromine in the presence of a catalyst to introduce the bromomethyl group at the desired position. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)pyrimidine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpyrimidine derivatives, while oxidation reactions can produce pyrimidine carboxylic acids.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHBrN·HBr

- Molecular Weight : 253.92 g/mol

- Appearance : Light yellow solid

- Purity : Typically >96% in commercial preparations

Synthesis of Pharmaceuticals

4-(Bromomethyl)pyrimidine hydrobromide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in developing drugs targeting neurological disorders, cancer, and infectious diseases. The compound's reactivity allows for the introduction of the bromomethyl group into various molecular frameworks, facilitating the creation of complex molecules.

Case Study : A study reported the synthesis of novel pyrimidine derivatives exhibiting antitumor activity, where this compound was used as a key building block .

Development of Agrochemicals

The compound is employed in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its ability to modify biological activity makes it valuable for improving crop yields and pest resistance.

Example : Research has shown that derivatives synthesized from this compound exhibit increased herbicidal activity compared to traditional agents .

Material Science

In material science, this compound is used to develop new materials with specific properties, such as increased thermal stability and mechanical strength. It serves as a precursor for creating polymers and other advanced materials.

Research Insight : Investigations into polymer composites incorporating bromomethylpyrimidine derivatives have demonstrated enhanced thermal properties and structural integrity .

Biochemical Research

Researchers utilize this compound in biochemical studies, particularly in enzyme inhibition and receptor binding assays. Its role in modifying biomolecules aids in understanding biochemical pathways.

Application Example : The compound has been used to study the interaction between modified nucleotides and enzymes involved in nucleic acid metabolism, providing insights into potential therapeutic targets .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex organic molecules through various reactions such as substitution and oxidation.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromomethyl group with nucleophiles | Amines, thiols |

| Oxidation | Conversion to pyrimidine derivatives | Potassium permanganate |

| Reduction | Formation of methylpyrimidine derivatives | Lithium aluminum hydride |

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)pyrimidine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of new chemical bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

4-(Bromomethyl)pyrimidine hydrobromide can be compared with other similar compounds, such as:

4-(Chloromethyl)pyrimidine hydrobromide: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.

4-(Bromomethyl)pyridine hydrobromide: A related compound with a pyridine ring instead of a pyrimidine ring. It has different electronic properties and reactivity patterns.

4-(Bromomethyl)benzene hydrobromide: Contains a benzene ring, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific reactivity and the ability to introduce the bromomethyl group into various molecular frameworks, making it a versatile intermediate in organic synthesis.

Actividad Biológica

4-(Bromomethyl)pyrimidine hydrobromide is a halogenated pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is C₅H₆Br₂N₂, and it has a molecular weight of 253.92 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various biologically active molecules, particularly nucleoside analogs, which are critical in antiviral research.

Chemical Structure and Properties

The structure of this compound features a bromomethyl group attached to the fourth position of the pyrimidine ring, enhancing its reactivity. The hydrobromide form improves its solubility and stability in different chemical environments, making it suitable for various synthetic applications. The InChI Key for this compound is POXGELXMMJWSRC-UHFFFAOYSA-N, which provides a unique identifier for its specific arrangement of atoms and bonds.

Biological Activity Overview

The biological activity of this compound is closely linked to its derivatives, which exhibit a range of pharmacological properties:

- Antiviral Activity : Compounds synthesized from this precursor have shown promise in inhibiting viral replication. For instance, nucleoside analogs derived from this compound have been investigated for their effectiveness against various viruses due to their ability to mimic natural nucleosides.

- Antibacterial and Anticancer Properties : Similar derivatives have demonstrated antibacterial effects and potential anticancer activity by disrupting cellular processes and inhibiting specific enzymes critical for cancer cell proliferation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving nucleophilic substitution reactions that allow for the introduction of various functional groups. Notably, it has been used to synthesize:

- Nucleoside Analogues : Such as 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine, which are under investigation for their antiviral properties.

Comparative Analysis with Similar Compounds

To understand its unique biological activity, it is helpful to compare this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-(Chloromethyl)pyrimidine | C₅H₆ClN₂ | Contains chlorine instead of bromine |

| 2-Amino-4-bromomethylpyrimidine | C₅H₈BrN₃ | Contains amino group enhancing reactivity |

| 5-Bromo-2-pyrimidinylmethanol | C₇H₈BrN₂O | Alcohol functional group adds polarity |

Each compound's reactivity profile differs due to the presence of different halogens or functional groups. The bromomethyl group in this compound allows for distinct nucleophilic substitution reactions that are less favorable in other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the importance of pyrimidines in drug discovery. For instance, a study published in PubMed Central emphasized the broad biological activity associated with pyrimidines, including their role as inhibitors of cytochrome P450 enzymes . Another research article detailed the synthesis of Mannich bases from pyrimidines that exhibited significant antibacterial and anticancer activities .

Furthermore, research into the pharmacokinetics (PK) of pyrimidine-based drugs has shown favorable profiles with adequate oral bioavailability and minimal toxicity at high doses . These findings underscore the therapeutic potential of compounds derived from this compound.

Propiedades

IUPAC Name |

4-(bromomethyl)pyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXGELXMMJWSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855939 | |

| Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-84-7 | |

| Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.